molecular formula C17H13NO3S B14489407 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate CAS No. 63239-77-0

10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate

Cat. No.: B14489407
CAS No.: 63239-77-0
M. Wt: 311.4 g/mol
InChI Key: OPMJZASPEVBMIN-UHFFFAOYSA-N
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Description

10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of hydroxy, methoxy, and thiocyanate functional groups attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiocyanate salts, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenanthrene derivatives.

Mechanism of Action

The mechanism of action of 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the thiocyanate group can participate in covalent interactions . These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, contributing to the compound’s biological effects.

Comparison with Similar Compounds

10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate can be compared with other phenanthrene derivatives, such as:

The presence of hydroxy, methoxy, and thiocyanate groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

CAS No.

63239-77-0

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

(10-hydroxy-6,7-dimethoxyphenanthren-9-yl) thiocyanate

InChI

InChI=1S/C17H13NO3S/c1-20-14-7-12-10-5-3-4-6-11(10)16(19)17(22-9-18)13(12)8-15(14)21-2/h3-8,19H,1-2H3

InChI Key

OPMJZASPEVBMIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3C(=C2SC#N)O)OC

Origin of Product

United States

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